molecular formula C20H26ClN3O4S2 B2983685 6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177796-14-3

6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2983685
CAS No.: 1177796-14-3
M. Wt: 472.02
InChI Key: QXFQLLJTMNCJRM-UHFFFAOYSA-N
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Description

The compound 6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride belongs to a class of tetrahydrothieno[2,3-c]pyridine derivatives. Its core structure consists of a bicyclic system (thieno[2,3-c]pyridine) with a tetrahydro modification, an isopropyl group at position 6, a carboxamide group at position 3, and a unique 3-(phenylsulfonyl)propanamido substituent at position 2.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2.ClH/c1-13(2)23-10-8-15-16(12-23)28-20(18(15)19(21)25)22-17(24)9-11-29(26,27)14-6-4-3-5-7-14;/h3-7,13H,8-12H2,1-2H3,(H2,21,25)(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFQLLJTMNCJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a derivative of the tetrahydrothieno[2,3-c]pyridine class, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles based on diverse research findings.

Structure and Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the thieno[2,3-c]pyridine core followed by functionalization at specific positions. The presence of the isopropyl and phenylsulfonyl groups significantly influences its biological properties.

Antimicrobial Activity

Research indicates that compounds in the tetrahydrothieno[2,3-c]pyridine series exhibit notable antimicrobial properties. For instance:

  • Inhibition of Mycobacterium tuberculosis : A related compound demonstrated an IC50 value of 5.87 μM against Mycobacterium tuberculosis pantothenate synthetase (PS), indicating strong inhibitory activity against this pathogen . The minimum inhibitory concentration (MIC) was reported at 9.28 μM, showcasing its potential as an anti-tuberculosis agent.
  • Antibacterial Properties : Other derivatives have shown effectiveness against various bacterial strains including Bacillus subtilis and Staphylococcus aureus . These findings suggest that the structural modifications in the thieno[2,3-c]pyridine framework can enhance antibacterial activity.

Cytotoxicity

The cytotoxic effects of these compounds have been evaluated using cell lines such as RAW 264.7. The aforementioned study found that the most active compound was non-cytotoxic at concentrations up to 50 μM . This low cytotoxicity profile is essential for therapeutic applications where safety is a primary concern.

Anti-inflammatory Activity

Certain tetrahydrothieno[2,3-c]pyridines have been assessed for their ability to inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood. Some derivatives exhibited potent inhibitory activity, suggesting a potential role in managing inflammatory conditions .

Adenosine Receptor Modulation

Another area of investigation involves the modulation of adenosine receptors. Compounds from this class have been evaluated as allosteric modulators at the A1 adenosine receptor. While some showed potential for allosteric modulation, others acted more effectively as orthosteric antagonists . This duality in action could be leveraged for developing drugs targeting various receptor-mediated pathways.

Case Studies

  • Mycobacterium tuberculosis Inhibition : A study highlighted a derivative with significant inhibitory effects on MTB PS, emphasizing its potential as a lead compound for anti-tuberculosis drug development .
  • Cytotoxicity Assessment : In vitro studies confirmed that several derivatives maintained low toxicity while exhibiting antimicrobial activity, making them suitable candidates for further development .

Comparison with Similar Compounds

Structural Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name & CAS (if available) Substituent at Position 2 Molecular Formula Molecular Weight Key Functional Group Characteristics Reference
Target Compound 3-(Phenylsulfonyl)propanamido C₂₄H₂₇ClN₃O₄S₂ (inferred) ~542.5 (estimated) Sulfonyl group (electron-withdrawing) -
Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]... () 2-Phenoxybenzamido C₂₈H₂₉ClN₂O₄S 541.1 Phenoxy ether; ester group at position 3
2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl... () 4-Chlorophenoxy acetamido C₂₁H₂₅Cl₂N₃O₃S 494.4 Chlorophenoxy; acetamido linker
6-Isopropyl-2-(2-phenoxybenzamido)... (CAS 1216599-95-9, ) 2-Phenoxybenzamido C₂₄H₂₆ClN₃O₃S 472.0 Phenoxybenzamido; no sulfonyl group
6-Isopropyl-2-(3-phenoxybenzamido)... (CAS 1216710-59-6, ) 3-Phenoxybenzamido C₂₄H₂₆ClN₃O₃S 472.0 Meta-substituted phenoxy
6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)... (CAS 1215530-18-9, ) Naphthalen-1-yl acetamido C₂₃H₂₆ClN₃O₂S 444.0 Bulky naphthyl group; acetamido linker

Key Observations

Electron Effects: The target compound’s phenylsulfonyl group enhances electron withdrawal compared to phenoxy or chlorophenoxy groups in analogs. This may improve metabolic stability or receptor binding .

Substituent Position : Ortho-, meta-, or para-substitutions on the phenyl ring (e.g., vs. 7) influence steric and electronic interactions. The target’s sulfonyl group at position 3 of the propanamido chain may optimize spatial alignment with target receptors.

Research Findings and Implications

Physicochemical Properties

  • Solubility: The sulfonyl group may increase aqueous solubility compared to analogs with non-polar substituents (e.g., naphthyl in ).
  • Stability : Sulfonyl groups resist enzymatic hydrolysis better than ester or amide linkages, suggesting improved pharmacokinetics .

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